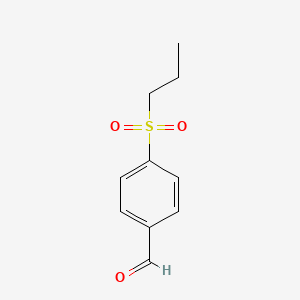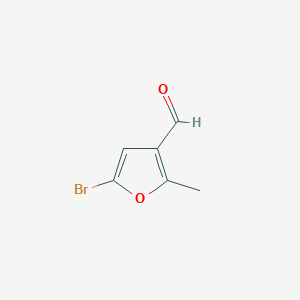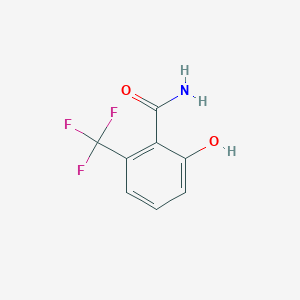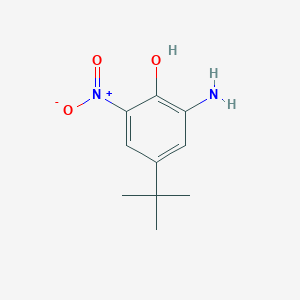
Acetyl chloride, bis(acetyloxy)-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyl chloride, bis(acetyloxy)- can be synthesized through the reaction of glycolic acid with acetyl chloride and oxalyl chloride. The reaction typically involves the following steps:
- Glycolic acid reacts with acetyl chloride to form acetoxyacetic acid.
- Acetoxyacetic acid is then treated with oxalyl chloride to yield Acetyl chloride, bis(acetyloxy)- .
Industrial Production Methods: Industrial production of Acetyl chloride, bis(acetyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl chloride, bis(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to produce acetic acid and acetoxyacetic acid.
Reduction: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Reduction Reagents: Include reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted acetoxyacetyl derivatives.
Hydrolysis Products: Acetic acid and acetoxyacetic acid.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Acetyl chloride, bis(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetyl chloride, bis(acetyloxy)- involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to modify or create new compounds .
Comparación Con Compuestos Similares
Acetoxyacetyl chloride: Similar in structure but with different reactivity and applications.
Acetyl chloride: A simpler acyl chloride with broader applications but less specificity.
Oxalyl chloride: Used in similar synthetic routes but with different chemical properties.
Uniqueness: Acetyl chloride, bis(acetyloxy)- is unique due to its dual acetoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
36674-73-4 |
|---|---|
Fórmula molecular |
C6H7ClO5 |
Peso molecular |
194.57 g/mol |
Nombre IUPAC |
(1-acetyloxy-2-chloro-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H7ClO5/c1-3(8)11-6(5(7)10)12-4(2)9/h6H,1-2H3 |
Clave InChI |
ZARYDSVMAKKSAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-nitro-1-(phenylsulfonyl)-](/img/structure/B8775969.png)





![10-Phenacyl-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8776021.png)
![2,10-Dimethyl-4,8-di-tert-butyl-6-chloro-12H-dibenzo[d,g][1,3,2]dioxaphosphocin](/img/structure/B8776022.png)





